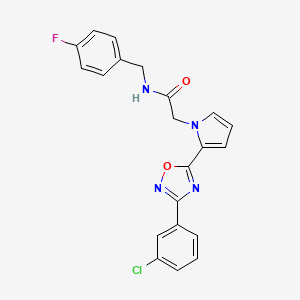
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-fluorobenzyl)acetamide is a novel synthetic derivative that incorporates a complex structure featuring both oxadiazole and pyrrole moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is C17H16ClN3O2, with a molecular weight of approximately 315.78 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to oxadiazole derivatives. For instance, compounds containing electron-withdrawing groups like chlorine have shown enhanced activity against various Gram-positive and Gram-negative bacterial strains as well as fungi. The presence of the chlorophenyl group in this compound suggests potential effectiveness against microbial pathogens.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been investigated through various in vitro assays. The incorporation of the pyrrole ring in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
In a study evaluating similar compounds, it was found that modifications in the substituent groups significantly influenced cytotoxicity against cancer cell lines:
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. The specific structural features of this compound may contribute to its efficacy in reducing inflammation.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. The presence of the chlorophenyl and fluorobenzyl groups is critical for enhancing the pharmacological profile:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Fluorobenzyl Group : Potentially increases binding affinity to biological targets due to halogen bonding.
Case Studies
- Anticancer Activity Study : A series of oxadiazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that compounds with similar structural motifs exhibited promising cytotoxic effects, suggesting that this compound may also possess significant anticancer properties.
- Antimicrobial Screening : In vitro studies demonstrated that derivatives with electron-withdrawing groups like chlorine showed enhanced antimicrobial activity compared to their counterparts without such substitutions.
Propiedades
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-4-1-3-15(11-16)20-25-21(29-26-20)18-5-2-10-27(18)13-19(28)24-12-14-6-8-17(23)9-7-14/h1-11H,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKOJKNKYXRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













